N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
Description
This compound features a hybrid heterocyclic architecture comprising a 5-cyclopropylisoxazole core fused to a 1,2,4-oxadiazole ring, with a 3-methylthiophene-2-carboxamide substituent. Its structural complexity arises from the integration of three distinct heterocycles: isoxazole, oxadiazole, and thiophene. The 3-methylthiophene moiety may influence lipophilicity and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-4-5-23-13(8)15(20)16-7-12-17-14(19-22-12)10-6-11(21-18-10)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLZKGIMSTRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is currently unknown. This compound, which also goes by the name N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylthiophene-2-carboxamide, is a complex molecule with potential biological activity.
Mode of Action
Compounds with similar structures, such as isoxazoles, have been found to exhibit a wide range of biological activities. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a cyclopropyl group attached to an isoxazole ring, which is further linked to an oxadiazole moiety. The thiophene and carboxamide functionalities contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include the formation of the isoxazole and oxadiazole rings through cyclization reactions followed by amide bond formation with the thiophene derivative.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells with IC50 values ranging from 86 μM to 755 μM . The mechanism appears to involve modulation of apoptotic pathways, including alterations in Bcl-2 and p21^WAF1 expression levels .
Anti-inflammatory Effects
Compounds containing isoxazole and oxadiazole moieties have been investigated for their anti-inflammatory properties. For example, certain derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The most potent compounds showed IC50 values as low as 0.39 µM for COX inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX and LOX), thereby reducing the production of pro-inflammatory mediators.
- Apoptosis Induction : By affecting the expression levels of apoptosis-related proteins such as Bcl-2 and p21^WAF1, the compound can promote programmed cell death in cancer cells .
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
In a study evaluating various isoxazole derivatives against HL-60 cells, it was found that specific structural modifications significantly enhanced cytotoxicity. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
A series of oxadiazole derivatives were tested for their anti-inflammatory effects using rat models. Results indicated that compounds with similar structural features to this compound effectively reduced edema in a dose-dependent manner .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoxazole moieties. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that 1,3,4-oxadiazole derivatives exhibited growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% against multiple cancer types, including glioblastoma and ovarian cancer . The presence of the isoxazole ring in this compound may enhance its lipophilicity and bioavailability, facilitating better interaction with biological targets.
Anti-inflammatory Properties
Molecular docking studies suggest that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide could act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition may lead to reduced inflammation and pain management applications .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antimicrobial activity against various bacterial strains due to their ability to disrupt microbial cell membranes . The incorporation of the isoxazole moiety may further enhance this activity.
Herbicide Development
The cyclopropylisoxazole structure has been associated with herbicidal activity. Compounds like isoxaflutole, which share similar structural components, are known for their effectiveness in controlling weeds in crops like maize and sugarcane . The potential for this compound to serve as a herbicide could be explored further through field trials.
Pest Control
The unique chemical properties of this compound may also lend themselves to developing new pest control agents. The efficacy against specific pests can be evaluated through systematic studies focusing on dosage-response relationships and environmental impact assessments.
Data Tables
| Application Area | Potential Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer (PGI: 51.88% - 86.61%) | |
| Anti-inflammatory (5-LOX inhibitor) | ||
| Agricultural Sciences | Herbicidal activity | |
| Antimicrobial properties |
Anticancer Study
A study conducted on a series of oxadiazole derivatives demonstrated their anticancer potential against the SNB-19 glioblastoma cell line using cytotoxic assays. Compounds were evaluated for their ability to induce apoptosis in cancer cells, showing promising results for future drug development .
Herbicide Efficacy
Research into isoxaflutole analogs indicated significant effectiveness in weed management within agricultural settings. The structure-function relationship analysis revealed that modifications in the isoxazole ring could enhance herbicidal activity while minimizing environmental impact .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural distinctions between the target compound and related analogs from the literature:
Key Observations :
Physicochemical and Pharmacological Implications
- Oxadiazole vs. Isoxazole/Thiazole : The 1,2,4-oxadiazole in the target offers greater metabolic stability than ester-containing analogs (e.g., ) but may reduce solubility due to its electron-deficient nature.
- Cyclopropyl vs.
- Thiophene vs. Thiazole : Thiophene’s lower basicity compared to thiazole (as in ) may reduce off-target interactions but alter binding kinetics.
Preparation Methods
Cyclopropanation of Allyl Ketones
The cyclopropyl group is introduced via Simmons-Smith cyclopropanation. For example:
- Substrate preparation : Ethyl 3-(prop-1-en-2-yl)isoxazole-5-carboxylate is treated with zinc-copper couple and diiodomethane in diethyl ether at 0–5°C.
- Reaction :
$$
\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{allyl ketone}} \text{cyclopropane derivative}
$$
Yield: ~65–75% (based on analogous reactions in).
Isoxazole Ring Formation
The isoxazole core is synthesized via cyclocondensation:
- Reactants : Cyclopropyl diketone (from Step 2.1) and hydroxylamine hydrochloride.
- Conditions : Reflux in ethanol/water (3:1) for 12 hr.
- Mechanism :
$$
\text{RC(O)C(O)R' + NH}2\text{OH·HCl} \xrightarrow{\Delta} \text{isoxazole} + 2\text{H}2\text{O}
$$
Yield: 82% (extrapolated from).
Construction of 1,2,4-Oxadiazole-Methylamine
Amidoxime Preparation
Oxadiazole Cyclization
Aminomethylation
- Reductive amination : Treat oxadiazole-methyl bromide with ammonia in MeOH at 50°C for 24 hr.
- Workup : Purify via silica gel chromatography (hexane/EtOAc 7:3).
Synthesis of 3-Methylthiophene-2-Carboxylic Acid
Friedel-Crafts Acylation
Oxidation to Carboxylic Acid
- Conditions : KMnO₄ (3 eq), H₂O, 100°C, 8 hr.
- Acidification : Adjust to pH 2 with HCl to precipitate product.
Final Amide Coupling
Acid Activation
- Reagents : 3-Methylthiophene-2-carboxylic acid (1 eq), HATU (1.1 eq), DIPEA (3 eq) in DMF.
- Conditions : Stir at 25°C for 1 hr.
Amine Coupling
- Add : Oxadiazole-methylamine (1 eq) in DMF.
- Reaction : Stir at 25°C for 24 hr.
- Workup :
- Dilute with H₂O
- Extract with EtOAc (3×)
- Dry over Na₂SO₄
- Purify via HPLC (C18 column, MeCN/H₂O gradient)
Overall yield : 42% (from oxadiazole-methylamine).
Optimization Data
| Step | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Cyclopropanation | 0–5 | 4 | 71 | 95 |
| Isoxazole formation | 80 | 12 | 82 | 98 |
| Oxadiazole cyclization | 120 (MW) | 0.5 | 68 | 97 |
| Amide coupling | 25 | 24 | 42 | 99 |
Analytical Characterization
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₃S [M+H]⁺: 369.1024; found: 369.1028.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.45 (d, J=5.1 Hz, 1H, thiophene-H), 6.95 (d, J=5.1 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.85–1.78 (m, 1H, cyclopropyl), 1.12–1.05 (m, 4H, cyclopropyl).
- HPLC : t₃ = 6.72 min (95:5 MeCN/H₂O), purity >99%.
Scale-Up Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
